N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide
Description
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is a pyrrolidine-based acetamide derivative characterized by a 5-membered pyrrolidine ring substituted with an acetamide group at position 3 and a 2-aminoethyl chain at position 1. Its molecular formula is C₉H₁₇N₃O, with a molecular weight of 183.26 g/mol. The compound’s structural flexibility and nitrogen-rich framework make it a candidate for pharmaceutical applications, particularly in targeting neurological or enzyme-linked receptors .
Properties
IUPAC Name |
N-[1-(2-aminoethyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-7(12)10-8-2-4-11(6-8)5-3-9/h8H,2-6,9H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNKAXVZBNGAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
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Substrate Preparation : 3-Aminopyrrolidine is functionalized with a 2-aminoethyl side chain via alkylation using 2-chloroethylamine hydrochloride under basic conditions (e.g., potassium carbonate in acetonitrile).
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Reductive Coupling : The intermediate reacts with acetamide using sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C.
Optimization Insights :
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Solvent Selection : Methanol or ethanol enhances solubility and reduces side reactions.
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Stoichiometry : A 1:1.2 molar ratio of 3-aminopyrrolidine to acetamide maximizes yield (75–82%).
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Purification : Column chromatography with silica gel (ethyl acetate/methanol 9:1) achieves >95% purity.
Limitations :
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Requires anhydrous conditions to prevent hydrolysis of the reducing agent.
Acylation of 1-(2-Aminoethyl)pyrrolidine
Direct acylation of 1-(2-aminoethyl)pyrrolidine with acetylating agents offers a straightforward route.
Protocol:
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Reagent Activation : Acetyl chloride or acetic anhydride is dissolved in dichloromethane (DCM) with triethylamine (TEA) as a base.
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Acylation : The amine is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
Critical Parameters :
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Temperature Control : Exothermic reactions necessitate cooling to prevent decomposition.
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Base Equivalents : 1.5 equivalents of TEA neutralize HCl byproducts effectively.
Yield and Scalability :
Multi-Step Synthesis via Intermediate Protection
Complex synthetic routes involving protective groups are employed to enhance selectivity.
Pathway:
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Protection of Pyrrolidine : Boc (tert-butyloxycarbonyl) protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate in THF.
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Side Chain Introduction : Alkylation with 2-bromoethylamine hydrobromide in DMF at 60°C.
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Deprotection and Acylation : Boc removal with trifluoroacetic acid (TFA), followed by acetylation with acetic anhydride.
Advantages :
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Minimizes side reactions during alkylation.
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Enables purification at each step (e.g., Boc-intermediate isolated via crystallization).
Industrial Relevance :
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase synthesis is advantageous for generating derivatives and optimizing pharmacophores.
Methodology:
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Resin Functionalization : Wang resin is loaded with Fmoc-protected 3-aminopyrrolidine using HBTU/DIPEA coupling.
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Side Chain Elongation : Sequential deprotection (piperidine/DMF) and coupling with Fmoc-ethylenediamine.
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Acetylation and Cleavage : Treatment with acetic anhydride/pyridine, followed by TFA cleavage.
Performance Metrics :
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Purity: 85–90% after HPLC purification.
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Throughput: 50–100 analogs synthesized weekly.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Reductive Amination | 75–82% | >95% | Moderate | Low |
| Direct Acylation | 68–72% | 90–93% | High | Low |
| Multi-Step Synthesis | 60–65% | 98% | Low | High |
| Solid-Phase Synthesis | 70–75% | 85–90% | Moderate | Moderate |
Industrial-Scale Considerations
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Cost Efficiency : Direct acylation is preferred for bulk production due to low reagent costs.
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Environmental Impact : Continuous flow systems reduce solvent waste by 40% compared to batch processes.
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Regulatory Compliance : Residual palladium (from hydrogenation) must be <10 ppm, achievable via activated carbon filtration .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of substituted pyrrolidine derivatives.
Scientific Research Applications
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent. It may serve as a lead compound for the development of new drugs targeting various diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Material Science: The compound may be explored for its potential use in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
- Molecular Formula : C₁₁H₂₀N₃O
- Key Differences : Incorporates a cyclopropyl group on the acetamide nitrogen.
- This compound was discontinued (Ref: 10-F084607), suggesting challenges in synthesis or stability .
(S)-N-(1-(2-Amino-5-chloro-3-nitropyridin-4-yl)pyrrolidin-3-yl)-acetamide
- Molecular Formula : C₁₂H₁₅ClN₆O₃
- Key Differences : Features a 5-chloro-3-nitropyridin-4-yl group attached to the pyrrolidine nitrogen.
- Impact : The electron-withdrawing nitro and chloro groups on the pyridine ring likely alter electronic properties, enhancing binding to aromatic residue-rich targets (e.g., kinases). Synthesized at 45°C over 18 hours with moderate yields (~40%) .
Ring Size Variations: Pyrrolidine vs. Piperidine
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide
- Molecular Formula : C₁₂H₂₃N₃O
- Key Differences : Replaces the pyrrolidine ring with a 6-membered piperidine ring.
- Piperidine derivatives often exhibit improved metabolic stability compared to pyrrolidines due to reduced ring strain .
Functional Group Modifications
1-Benzyl-3-acetamidopyrrolidine
- Molecular Formula : C₁₃H₁₈N₂O
- Key Differences: Substitutes the 2-aminoethyl group with a benzyl moiety.
- Impact : The benzyl group enhances aromatic interactions with hydrophobic protein pockets but may reduce aqueous solubility. Stereochemical variations (R/S configurations) significantly influence receptor binding, as seen in enantiomer-specific bioactivity .
N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride
- Molecular Formula : C₇H₁₅ClN₂O
- Key Differences : Methylation of the pyrrolidine nitrogen and hydrochloride salt formation.
- Impact : The methyl group reduces basicity, while the salt form improves solubility. Such modifications are common in prodrug design to enhance bioavailability .
Biological Activity
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological properties. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with an aminoethyl group and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 170.25 g/mol. The structural components are crucial for its interaction with biological systems, particularly in modulating neurotransmitter activities.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Preliminary studies suggest that it may function as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonin levels in the synaptic cleft, potentially aiding in the treatment of depression and anxiety disorders.
Furthermore, the compound may influence other neurotransmitter pathways, including those involving acetylcholine and dopamine, indicating its broad pharmacological potential.
Biological Activity Overview
The compound exhibits several biological activities, including:
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Effects
In a study investigating the neuropharmacological effects of similar compounds, it was found that modifications to the pyrrolidine structure significantly influenced receptor binding affinity and efficacy. These findings suggest that this compound could be optimized for enhanced therapeutic effects through structural modifications.
Antimicrobial Activity Assessment
Research involving pyrrolidine derivatives demonstrated varying degrees of antimicrobial activity. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for this compound is not extensively documented, its structural analogs indicate potential efficacy.
Q & A
Q. What are the key considerations for synthesizing N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions between pyrrolidine derivatives and acetamide precursors. For example, N-[(3R)-pyrrolidin-3-yl]acetamide (CAS: 131900-62-4) reacts with halogenated intermediates (e.g., 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine) under varied conditions. Key parameters include:
- Solvent choice : Dimethyl sulfoxide (DMSO) at 120°C yields 41%, while 1,4-dioxane at 95°C improves yield to 68.5% due to better solubility of intermediates .
- Catalysts : Potassium carbonate or DIPEA (N,N-diisopropylethylamine) enhances nucleophilic substitution efficiency .
- Temperature : Higher temperatures (120°C) in DMSO may degrade sensitive intermediates, whereas milder conditions (65–95°C) preserve stereochemistry .
Recommendation : Optimize solvent polarity and temperature gradients to balance reactivity and stability.
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer :
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., observed (M+H)+=433.2) and purity (>95%) .
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry, particularly for chiral centers in the pyrrolidine ring (e.g., (3R)- vs. (3S)-configurations) .
- X-ray Crystallography : Validates spatial arrangement, as demonstrated for structurally related acetamide derivatives .
Note : Cross-validate with computational tools (e.g., InChI key analysis) to resolve ambiguities in stereoisomerism .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use OV/AG/P99 (US) or ABEK-P2 (EU) respirators for high-concentration exposure, and P95/P1 masks for low-level exposure .
- Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and full-body suits to prevent dermal absorption, as the compound may cause skin irritation (H315) .
- Storage : Store in inert atmospheres (N₂/Ar) at 2–8°C to prevent decomposition, as stability data under ambient conditions are unavailable .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields for similar synthetic routes?
- Methodological Answer : Discrepancies (e.g., 29–68.5% yields) arise from:
- Impurity profiles : Byproducts from competing pathways (e.g., N-alkylation vs. O-alkylation) may reduce yield. Use HPLC to identify and quantify side products .
- Reagent stoichiometry : Excess N-[(3R)-pyrrolidin-3-yl]acetamide (1.5–2.0 eq) improves conversion but risks side reactions. Titrate equivalents via kinetic studies .
- Workup procedures : Column chromatography (prep-LCMS) vs. recrystallization may recover purer products but lower yields .
Recommendation : Perform Design of Experiments (DoE) to map optimal conditions.
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?
- Methodological Answer :
- In silico Docking : Use Schrödinger Suite or AutoDock to predict binding to targets like TRPV1 or adenosine receptors, leveraging structural analogs (e.g., AMG 517 or HC-030031) as templates .
- Functional Assays : Measure Ca²⁺ flux (FLIPR) or cAMP accumulation in HEK293 cells expressing recombinant receptors to quantify agonism/antagonism .
- SAR Analysis : Modify the acetamide/pyrrolidine moieties to assess steric/electronic effects on potency. For example, fluorinated analogs may enhance metabolic stability .
Q. How can researchers mitigate the lack of toxicological data for this compound in preclinical studies?
- Methodological Answer :
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100, as recommended by OECD 471 .
- In Vitro Cytotoxicity : Use MTT assays on HepG2 or HEK293 cells to establish IC₅₀ values and therapeutic indices .
- Acute Toxicity : Follow OECD 423 guidelines for rodent studies, monitoring weight loss, organ histopathology, and LD₅₀ .
Note : Cross-reference structurally related compounds (e.g., (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide) with known toxicity profiles (H302, H319) .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- Methodological Answer :
- logP Prediction : Use MarvinSketch or ACD/Labs to estimate partition coefficients (logP ~0.77–0.97), validated against experimental LCMS retention times .
- pKa Analysis : Predict basicity of the pyrrolidine nitrogen (pKa ~8.5–9.0) using SPARC or ChemAxon, critical for bioavailability studies .
- Solubility Modeling : COSMO-RS or SwissADME predicts aqueous solubility (<1 mg/mL), guiding formulation strategies (e.g., PEG-based solubilizers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
